molecular formula C25H28N2O2 B5206112 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea

Cat. No.: B5206112
M. Wt: 388.5 g/mol
InChI Key: JMFPGKMWCDQHSV-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea is a complex organic compound characterized by its unique structure, which includes a hydroxy group, isopropyl groups, and a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea typically involves multiple steps. One common method starts with the preparation of 3,5-diisopropyl-4-hydroxybenzoic acid, which is then reacted with appropriate reagents to introduce the diphenylurea group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to achieve high purity levels required for its applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea lies in its combination of functional groups and the diphenylurea moiety, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-17(2)22-15-19(16-23(18(3)4)24(22)28)26-25(29)27(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18,28H,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFPGKMWCDQHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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